4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol
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Overview
Description
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol is a chemical compound characterized by the presence of trichloro and trimethylsilyl groups attached to a butane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol typically involves the reaction of a suitable precursor with chlorinating agents and trimethylsilyl reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and silylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4,4-Trichloro-2-(trimethylsilyl)butane-1,3-diol exerts its effects involves the interaction of its functional groups with molecular targets. The trichloro groups can participate in electrophilic reactions, while the trimethylsilyl group can act as a protecting group for hydroxyl functionalities. These interactions can modulate the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Similar in having multiple substituents on a diol backbone.
1,2,4-Butanetriol: Shares a similar diol structure but lacks the trichloro and trimethylsilyl groups.
Properties
CAS No. |
88237-40-5 |
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Molecular Formula |
C7H15Cl3O2Si |
Molecular Weight |
265.6 g/mol |
IUPAC Name |
4,4,4-trichloro-2-trimethylsilylbutane-1,3-diol |
InChI |
InChI=1S/C7H15Cl3O2Si/c1-13(2,3)5(4-11)6(12)7(8,9)10/h5-6,11-12H,4H2,1-3H3 |
InChI Key |
HEENCBDLWJHSKT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CO)C(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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